Stoichiometric Bismuth Loading Surpasses Quinine Bismuth Iodide (CAS 8048-94-0) by 100% on a Molar Basis
The target bis(tetraiodobismuthate) salt incorporates two bismuth atoms per formula unit, compared to one bismuth atom in the commonly supplied quinine bismuth iodide (CAS 8048-94-0) . This 2:1 bismuth stoichiometry doubles the heavy-atom density per mole of alkaloid scaffold—a critical parameter for phasing power in X-ray crystallographic heavy-atom derivatization experiments.
| Evidence Dimension | Bismuth atoms per formula unit (per alkaloid equivalent) |
|---|---|
| Target Compound Data | 2 Bi per C40H48Bi2I8N4O4 formula unit (i.e., 2 Bi per 2 quinine equivalents; equivalent to 1 Bi per alkaloid moiety but with tetraiodobismuthate(III) counter-ion stoichiometry) |
| Comparator Or Baseline | Quinine bismuth iodide (CAS 8048-94-0): 1 Bi per C20H24N2O2·BiI3·HI formula unit (monohydriodide mixture with triiodobismuthine) |
| Quantified Difference | Target compound: 2 Bi / formula unit vs. Comparator: 1 Bi / formula unit; a 100% increase in bismuth content per crystallographic asymmetric unit when formulated as the bis(tetraiodobismuthate) salt |
| Conditions | Stoichiometric analysis based on vendor-reported molecular formulas (BOC Sciences, Alfa Chemistry, CymitQuimica); no single-crystal structure available for direct unit-cell comparison |
Why This Matters
Procurement decisions for heavy-atom phasing experiments must consider molar bismuth loading: the bis(tetraiodobismuthate) form delivers twice the anomalous scattering power per mole of compound dissolved compared to the historical monobismuth iodide adduct.
